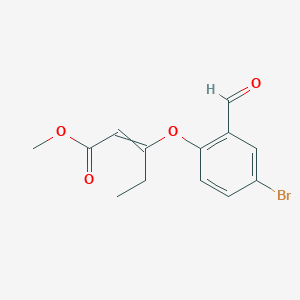

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate

Description

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate (C₁₄H₁₃BrO₄) is a brominated aromatic compound featuring a pent-2-enoate ester backbone and a formyl-substituted phenoxy group. This compound is synthesized via intramolecular cycloaddition reactions, as demonstrated in , where (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate reacts with methyl 2-amino-2-phenylacetate to form a pyrrolidine-dihydro-2H-pyran hybrid structure . Its crystal structure exhibits envelope conformations in the heterocyclic rings and weak intermolecular C–H⋯O hydrogen bonding, influencing its solid-state packing . The compound’s bromo and formyl substituents make it a versatile intermediate for further functionalization in medicinal and materials chemistry.

Properties

CAS No. |

740816-16-4 |

|---|---|

Molecular Formula |

C13H13BrO4 |

Molecular Weight |

313.14 g/mol |

IUPAC Name |

methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate |

InChI |

InChI=1S/C13H13BrO4/c1-3-11(7-13(16)17-2)18-12-5-4-10(14)6-9(12)8-15/h4-8H,3H2,1-2H3 |

InChI Key |

WMBMIWNPZGZZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)OC)OC1=C(C=C(C=C1)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate typically involves the reaction of 4-bromo-2-formylphenol with methyl 3-pentenoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of 3-(4-bromo-2-carboxyphenoxy)pent-2-enoate.

Reduction: Formation of Methyl 3-(2-formylphenoxy)pent-2-enoate.

Substitution: Formation of Methyl 3-(4-iodo-2-formylphenoxy)pent-2-enoate.

Scientific Research Applications

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate with analogous compounds, focusing on synthesis, structural features, physicochemical properties, and applications.

Key Observations :

- The target compound’s synthesis via cycloaddition () contrasts with metal-catalyzed methods (e.g., MgBr₂ in ) or protection strategies (e.g., trityl groups in ).

- Low yields in (18%) suggest challenges in stereocontrol or side reactions, whereas the target compound’s cycloaddition route may offer better regioselectivity .

Structural and Spectroscopic Features

Key Observations :

- The target compound’s bromo and formyl groups likely induce deshielding in ¹³C NMR compared to non-brominated analogs (e.g., δ 167.6 ppm for carbonyl in ) .

- HRMS data in (m/z 388 [M+Na]⁺) provides a benchmark for validating molecular weights of similar esters .

Crystallographic and Conformational Analysis

Key Observations :

- Weak hydrogen bonding in the target compound contrasts with stronger interactions in hydrogen-bonded networks (e.g., Etter’s graph-set analysis in ) .

Biological Activity

Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C12H11BrO3

- Molecular Weight : 285.12 g/mol

The compound features a bromo-substituted phenyl group linked to a pentenoate moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has notable antimicrobial properties against various bacterial strains.

- Antiproliferative Effects : Investigations into its effects on cancer cell lines have shown promising results, indicating potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that influence cell growth and apoptosis.

Antimicrobial Activity

In a study assessing the antimicrobial properties of related compounds, this compound demonstrated significant activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

These results suggest that the compound could be effective against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .

Antiproliferative Effects

In vitro studies on human cancer cell lines (e.g., HeLa and A549) have shown that this compound can inhibit cell proliferation:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings indicate the potential of this compound as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study investigated the effectiveness of this compound against biofilms formed by Staphylococcus aureus. The compound was found to disrupt biofilm formation significantly, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

- Case Study on Cancer Cell Lines : Another study explored the effects of this compound on apoptosis in cancer cells. The results indicated that treatment with this compound led to increased markers of apoptosis, such as caspase activation and PARP cleavage, particularly in HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.